Cyclooctene acts as a dienophile in Diels-Alder cycloadditions, a powerful tool for constructing complex molecules. Its strained ring structure allows for fast reaction rates and high regioselectivity (preference for a specific product). This makes it a valuable building block for synthesizing various cyclic compounds, including natural products and pharmaceuticals [].
One example is the synthesis of estrone, a female sex hormone. Researchers have employed cyclooctene in a Diels-Alder reaction to form a key intermediate in the estrone synthesis pathway [].
Cyclooctene, particularly the (E)-isomer, serves as a vital starting material in the Pauson-Khand reaction. This reaction allows for the formation of cyclopentenone rings, a common structural motif found in many natural products and biologically active molecules [].
The (E)-configuration of cyclooctene ensures efficient reaction with alkynes and carbon monoxide, leading to the desired cyclopentenone products. Researchers are actively exploring ways to develop catalytic and asymmetric variants of this reaction for even greater synthetic control [].
Cyclooctene is a cyclic alkene with the molecular formula . It exists in two geometric forms: cis-cyclooctene and trans-cyclooctene. The trans form is particularly notable for its high internal strain due to the angle strain associated with the eight-membered ring structure, which leads to unique reactivity patterns. Cyclooctene is a colorless liquid at room temperature and is known for its ability to undergo various
Cyclooctene derivatives, particularly trans-cyclooctene, have gained prominence in biological applications due to their bioorthogonal reactivity. They are utilized for:
Several methods exist for synthesizing cyclooctene:
Cyclooctene and its derivatives have diverse applications:
Studies on cyclooctene interactions focus on its reactivity with various biological molecules and its role in drug delivery systems:
Cyclooctene shares similarities with other cyclic alkenes but stands out due to its unique structural features and reactivity profiles. Here are some comparable compounds:
Cyclooctene's unique combination of strain, stability, and reactivity makes it an invaluable compound in both synthetic chemistry and biological applications. Its ability to participate in rapid bioorthogonal reactions distinguishes it from other cyclic alkenes, positioning it as a versatile tool in modern chemical research.
The synthesis and characterization of cyclooctene have been pivotal in advancing organic chemistry, particularly in understanding medium-ring strain and stereochemistry.
The first preparative synthesis of trans-cyclooctene was achieved via Hofmann elimination of $$ N,N,N $$-trimethylcyclooctylammonium iodide, yielding a mixture of cis and trans isomers. The trans isomer was isolated by exploiting its selective complexation with silver nitrate ($$ \text{AgNO}_3 $$), enabling separation from the more stable cis isomer.
Cyclooctene’s strained geometry and reactivity underpin its versatility in synthetic and applied chemistry.
Trans-cyclooctene (TCO) reacts rapidly with tetrazines (Tzs) in inverse electron-demand Diels–Alder (IEDDA) reactions, forming stable cycloadducts. This reaction is central to bioorthogonal labeling, enabling precise tagging of biomolecules.
Key Features of TCO-Tz Reactions
Property | Value/Description |
---|---|
Reaction Rate | $$ k \approx 10^3 \, \text{M}^{-1}\text{s}^{-1} $$ |
Selectivity | Minimal interference with native biomolecules |
Applications | Protein modification, live-cell imaging |
The twisted double bond in trans-cyclooctene enhances its participation in cycloadditions, such as with 1,3-dipoles or ketenes, due to elevated HOMO energy.
Trans-cyclooctene undergoes ROMP to form polyoctenamers (e.g., Vestenamer®), semicrystalline polymers with low melting points and high trans-double bond content. These materials serve as rubber additives, improving processability and crosslinking efficiency.
Properties of Vestenamer®
Property | Value |
---|---|
Melting Point | $$ 100^\circ \text{C} $$ |
Mooney Viscosity (100°C) | $$ <10 \, \text{units} $$ |
Macrocycle Content | $$ >30\% $$ |
Property | cis-Cyclooctene | trans-Cyclooctene |
---|---|---|
Conformation | Chair-like | Crown (alternating equatorial-axial) |
Ring Strain Energy | $$ 7.4 \, \text{kcal/mol} $$ | $$ 16.7 \, \text{kcal/mol} $$ |
Stability | More stable | Less stable (higher strain) |
The trans isomer adopts a non-planar crown conformation to minimize steric clashes, while the cis isomer assumes a chair-like structure.
Property | Value | Source |
---|---|---|
Molecular Weight | $$ 110.20 \, \text{g/mol} $$ | |
Density (20°C) | $$ 0.848 \, \text{g/mL} $$ | |
Boiling Point (12 mmHg) | $$ 32-34^\circ \text{C} $$ | |
Refractive Index | $$ 1.468 $$ |
Flammable;Health Hazard